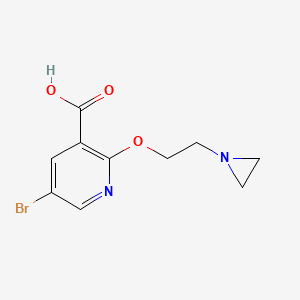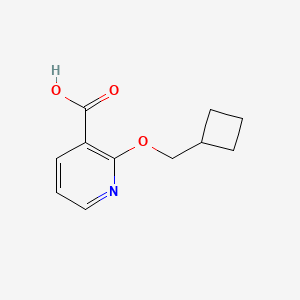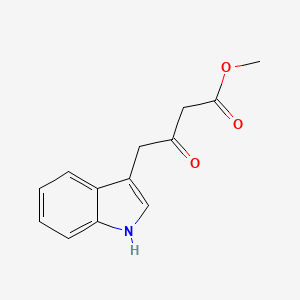
methyl 4-(1H-indol-3-yl)-3-oxobutanoate
Descripción general
Descripción
Methyl 4-(1H-indol-3-yl)-3-oxobutanoate, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a major role in plant growth and development. It is an auxin, a class of plant hormones that regulate plant growth and development. IAA is a major component in the plant's root system and is essential for plant growth and development. It helps regulate cell division and elongation, and can also be used as a signaling molecule in plants. In addition, IAA is involved in the regulation of various physiological processes, such as cell differentiation, flowering, fruit ripening, and seed germination.
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole derivatives, such as methyl 4-(1H-indol-3-yl)-3-oxobutanoate, have been the subject of extensive research due to their presence in a wide range of biologically active compounds. The synthesis of indoles has been a key area of study, with various methods being developed to create these complex structures. Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis, presenting a framework for classifying all indole syntheses. This classification is crucial for understanding the various synthetic routes available for creating indole derivatives and their potential applications in drug discovery and development (Taber & Tirunahari, 2011).
Photocatalytic Applications
G-C3N4-based photocatalysts have been highlighted for their potential in various environmental applications, including the degradation of pollutants. While not directly related to this compound, this research indicates the broader interest in compounds with unique electronic structures for environmental remediation. Wen et al. (2017) reviewed the photocatalytic fundamentals of g-C3N4-based photocatalysts, which could inspire further research into related indole derivatives for environmental applications (Wen et al., 2017).
Adsorption and Environmental Remediation
The study of low-cost adsorbents for the removal of pollutants from water, such as methylene blue, demonstrates the ongoing research into materials that can offer environmental benefits. While the focus here is not directly on this compound, the exploration of various materials for environmental remediation reflects the broader scientific interest in developing new compounds and derivatives for such purposes. Rafatullah et al. (2010) provided a review of potentially low-cost adsorbents, which could include indole derivatives, for pollutant removal (Rafatullah et al., 2010).
Propiedades
IUPAC Name |
methyl 4-(1H-indol-3-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)7-10(15)6-9-8-14-12-5-3-2-4-11(9)12/h2-5,8,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOGQXYEKGJCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297409 | |
| Record name | Methyl β-oxo-1H-indole-3-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1229623-55-5 | |
| Record name | Methyl β-oxo-1H-indole-3-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229623-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-oxo-1H-indole-3-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




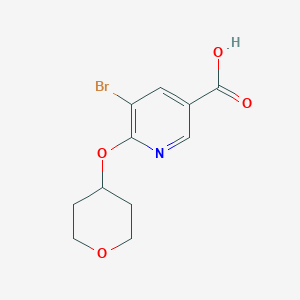
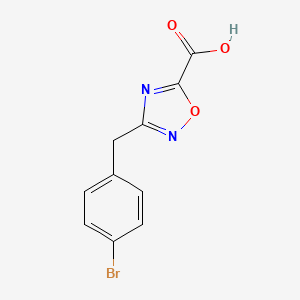
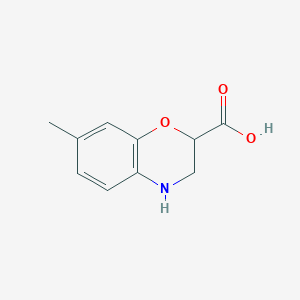
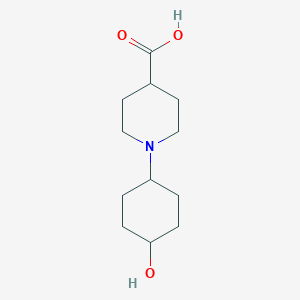


![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
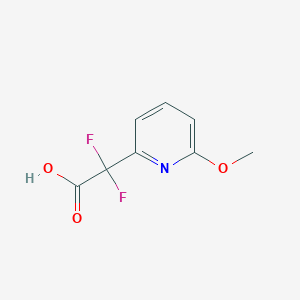
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)
